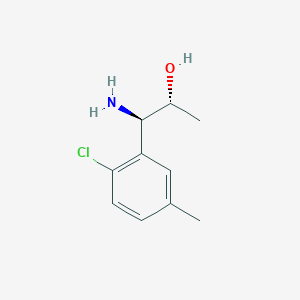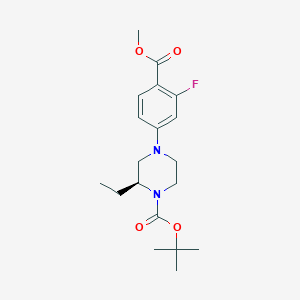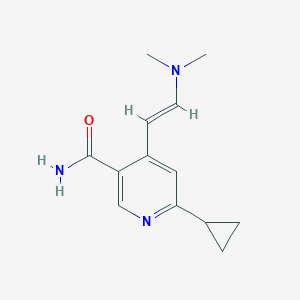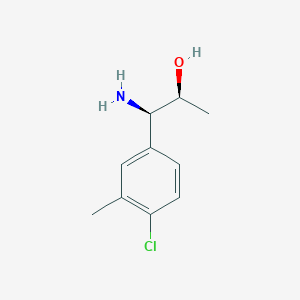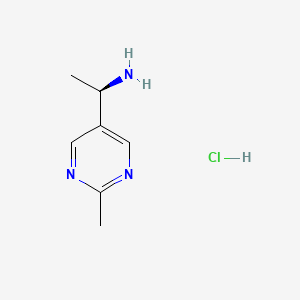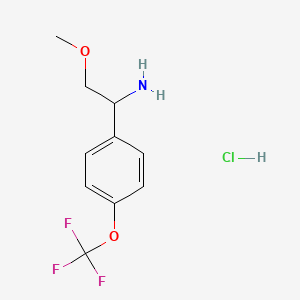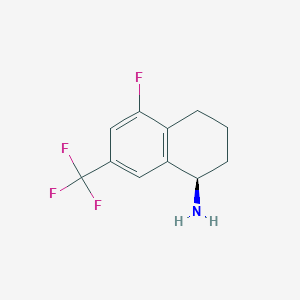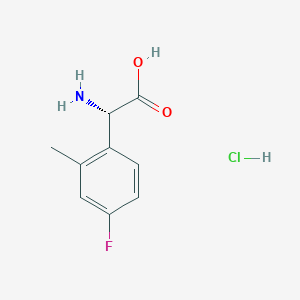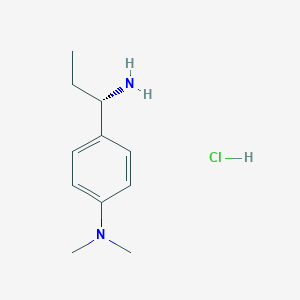
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties and its ability to interact with biological systems, making it a valuable subject of study in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl typically involves the reaction of 4-(dimethylamino)benzaldehyde with (S)-1-aminopropane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications.
Applications De Recherche Scientifique
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction is often stereospecific, with the (S)-enantiomer exhibiting distinct biological effects compared to its ®-counterpart.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-Aminopropyl phosphonic acid
- 1-(3-Aminopropyl)imidazole
Uniqueness
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline2hcl is unique due to its specific structural features and stereochemistry, which confer distinct biological and chemical properties. Compared to similar compounds, it exhibits unique reactivity and interaction profiles, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H19ClN2 |
|---|---|
Poids moléculaire |
214.73 g/mol |
Nom IUPAC |
4-[(1S)-1-aminopropyl]-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C11H18N2.ClH/c1-4-11(12)9-5-7-10(8-6-9)13(2)3;/h5-8,11H,4,12H2,1-3H3;1H/t11-;/m0./s1 |
Clé InChI |
BPHYVILUJLJTLR-MERQFXBCSA-N |
SMILES isomérique |
CC[C@@H](C1=CC=C(C=C1)N(C)C)N.Cl |
SMILES canonique |
CCC(C1=CC=C(C=C1)N(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one](/img/structure/B13048278.png)

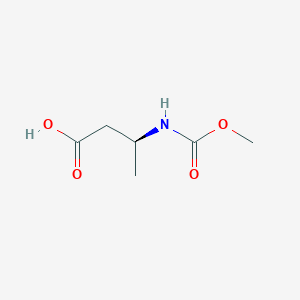
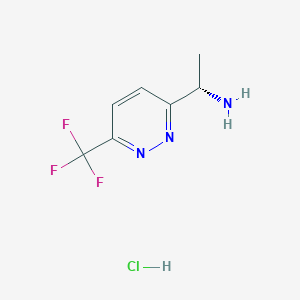
![Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride](/img/structure/B13048300.png)
